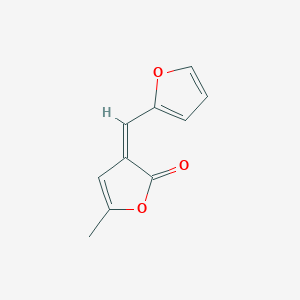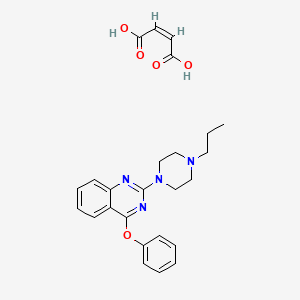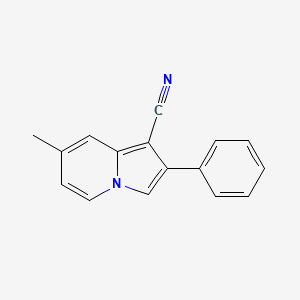![molecular formula C9H8ClNO4S B12916009 3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one CAS No. 74668-35-2](/img/structure/B12916009.png)
3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one is a heterocyclic compound that contains both nitrogen and oxygen in a five-membered ring structure. This compound is part of the oxazolidinone class, which is known for its significant biological activities, particularly in the field of antibacterial agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This process typically occurs in a hexafluoroisopropanol medium . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one often involves the use of triazabicyclodecene catalysis to synthesize 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates. This method is efficient and yields high amounts of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted oxazolidinones .
Applications De Recherche Scientifique
3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations.
Biology: The compound is studied for its potential antibacterial properties.
Medicine: It serves as a scaffold for the development of new antibacterial agents.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone with potent antibacterial activity.
Tedizolid: Another oxazolidinone used to treat skin infections.
Contezolid: A newer oxazolidinone with promising antibacterial properties.
Uniqueness
3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one is unique due to its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other oxazolidinones. This uniqueness makes it a valuable compound for developing new antibacterial agents and other pharmaceuticals .
Propriétés
Numéro CAS |
74668-35-2 |
|---|---|
Formule moléculaire |
C9H8ClNO4S |
Poids moléculaire |
261.68 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8ClNO4S/c10-7-1-3-8(4-2-7)16(13,14)11-5-6-15-9(11)12/h1-4H,5-6H2 |
Clé InChI |
PIBYLCLMAHXLEX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1S(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


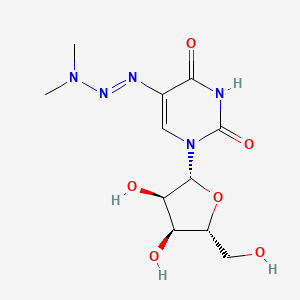
![5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine](/img/structure/B12915952.png)


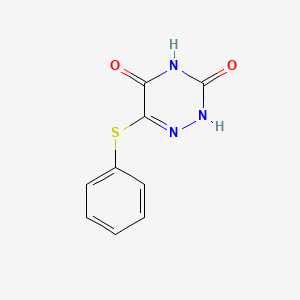
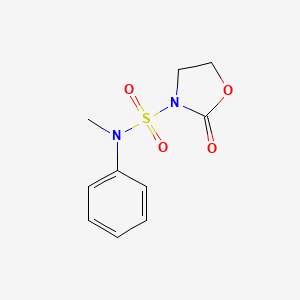


![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)
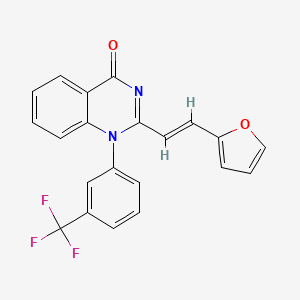
![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)
